molecular formula C9H5FN2O2 B1345948 6-Fluoro-5-nitroquinoline CAS No. 236092-96-9

6-Fluoro-5-nitroquinoline

Cat. No.: B1345948
CAS No.: 236092-96-9
M. Wt: 192.15 g/mol
InChI Key: LXLFTPABKFODKX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-nitroquinoline typically involves the nitration of 6-fluoroquinoline. This process can be achieved through the reaction of 6-fluoroquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-5-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities. It is a candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Fluoro-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antineoplastic effects. The fluorine atom enhances the compound’s ability to penetrate biological membranes and interact with target enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-5-nitroquinoline is unique due to the combined presence of both fluorine and nitro groups, which confer distinct chemical reactivity and enhanced biological activity compared to its analogs. This dual substitution makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-fluoro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLFTPABKFODKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178264
Record name Quinoline, 6-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236092-96-9
Record name Quinoline, 6-fluoro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236092969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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